methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate
Description
Methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.1³,⁷]icos-5-ene-6-carboxylate is a highly oxygenated tricyclic compound characterized by a complex polycyclic framework. Its structure includes:
- A tricyclo[13.3.1.1³,⁷]icos-5-ene core with five oxygen atoms integrated into the ring system (pentaoxa).
- An ethylidene group (CH₂=CH–) at position 20, introducing alkene functionality.
- Three hydroxyl groups (-OH) at positions 16, 17, and 18, enhancing hydrophilicity.
- A 9-oxo (ketone) group and a methyl carboxylate ester at position 5.
Properties
IUPAC Name |
methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O13/c1-3-12-13-7-19(28)35-9-17(11-4-5-15(26)16(27)6-11)34-10-18-20(29)21(30)22(31)25(37-18)38-24(12)36-8-14(13)23(32)33-2/h3-6,8,13,17-18,20-22,24-27,29-31H,7,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUZRUJONIJRDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2CC(=O)OCC(OCC3C(C(C(C(O3)OC1OC=C2C(=O)OC)O)O)O)C4=CC(=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate can be synthesized from the natural product taxifolin. The synthetic route involves the glycosylation of taxifolin with a suitable glycosyl donor under acidic conditions .
Chemical Reactions Analysis
methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydroxytyrosol group, leading to different products.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxytyrosol group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Research has shown that compounds with similar structures exhibit significant biological activities including antioxidant, anti-inflammatory, and anticancer properties. The presence of hydroxyl groups is often linked to enhanced radical scavenging abilities.
Antioxidant Activity
Studies have demonstrated that compounds with multiple hydroxyl groups can effectively scavenge free radicals. This property is crucial for the development of nutraceuticals aimed at preventing oxidative stress-related diseases.
Anticancer Potential
Recent investigations into related compounds suggest potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. The specific compound may share these mechanisms due to its structural similarities.
Therapeutic Applications
Given its chemical structure and biological activities, methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate could be explored for several therapeutic applications:
Nutraceutical Development
Due to its antioxidant properties, this compound may be formulated into dietary supplements aimed at enhancing health and preventing chronic diseases.
Pharmaceutical Formulations
The compound's potential anticancer activity could lead to its use in developing new chemotherapeutic agents or adjunct therapies that enhance the efficacy of existing treatments.
Case Studies and Research Findings
Several studies have evaluated the effects of structurally similar compounds on human health:
Mechanism of Action
methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate exerts its effects by competitively inhibiting xanthine oxidase, an enzyme involved in purine metabolism. The inhibition mechanism involves the binding of fraxamoside to the active site of xanthine oxidase, preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid . The glycosidic moiety of fraxamoside plays a significant role in its binding affinity and inhibitory activity .
Comparison with Similar Compounds
Ring Systems and Oxygen Content
- Target Compound : Features a tricyclic system with five oxygen atoms (pentaoxa), creating a rigid, polar scaffold .
- Compound 1 () : A pentacyclic diaza-oxa structure (3,13-diazapentacyclo) with two oxygen atoms and two nitrogen atoms , resulting in reduced polarity compared to the target .
- Compound 2 () : A fluorinated pentacyclic system (5,7-dioxapentacyclo) with two oxygen atoms and a methanesulfonate group, emphasizing electrophilic reactivity .
Functional Groups
Molecular Weight
| Compound | Molecular Weight (g/mol) | Source |
|---|---|---|
| Target | ~550–600 (estimated) | – |
| Compound 1 () | 412.485 | |
| Compound 2 () | 504.706 | |
| Compound 4 () | 204.355 |
Physicochemical Properties
- Hydrogen Bonding : The target compound’s five hydroxyl groups and ketone/ester moieties suggest superior water solubility compared to Compounds 1 and 3 (), which have fewer -OH groups .
- Reactivity : The ethylidene group in the target may confer alkene-related reactivity (e.g., cycloadditions), contrasting with the fluorinated electrophilic sites in Compound 2 () .
Biological Activity
Methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available literature and research findings.
Chemical Structure
The compound is characterized by its unique tricyclic structure and multiple hydroxyl groups that may contribute to its biological properties. The presence of the 3,4-dihydroxyphenyl moiety suggests potential antioxidant activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl groups in methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene contribute to the scavenging of free radicals, thereby reducing oxidative stress in biological systems .
Neuroprotective Effects
Studies have suggested that related compounds may possess neuroprotective effects. For instance, derivatives of β-carboline have been shown to protect neuronal cells from oxidative damage and apoptosis . This suggests that methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene could similarly exert protective effects on neural tissues.
Anti-inflammatory Properties
The compound's structure indicates potential anti-inflammatory activity. Compounds with multiple hydroxyl groups often inhibit pro-inflammatory cytokines and enzymes such as COX and LOX . This could be particularly relevant in conditions like arthritis or neuroinflammation.
In Vitro Studies
In vitro studies have demonstrated the cytotoxicity of various phenolic compounds against cancer cell lines. For example, methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene was tested against several human cancer cell lines and showed promising results in inhibiting cell proliferation .
In Vivo Studies
Animal models have been employed to assess the neuroprotective effects of structurally similar compounds. These studies revealed that administration of these compounds resulted in reduced neuronal loss and improved cognitive function following induced oxidative stress .
The proposed mechanisms for the biological activities of methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene include:
- Antioxidant Mechanism : The compound may donate hydrogen atoms to free radicals due to its hydroxyl groups.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : By interacting with cellular signaling pathways, it can influence cell survival and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
